1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C20H32N6O2 and its molecular weight is 388.516. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Simo, Rybár, and Alföldi (2000) focused on synthesizing derivatives of the pyrimido[1,2,3-cd]purine-8,10-dione ring system, which are structurally related to the compound . They demonstrated a method involving cycloadditions to synthesize these derivatives, which could be relevant for the synthesis of "1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione" (Simo, Rybár, & Alföldi, 2000).
Anticancer, Anti-HIV, and Antimicrobial Activities
- Research by Ashour et al. (2012) described the synthesis of triazino and triazolo[4,3-e]purine derivatives, closely related to the compound of interest, and their evaluation for anticancer, anti-HIV-1, and antimicrobial activities. This indicates potential therapeutic applications of similar compounds (Ashour et al., 2012).
Antiviral Activity
- A study by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, structurally similar to the compound , revealed moderate activity against rhinoviruses at non-toxic dosage levels, suggesting potential antiviral applications (Kim et al., 1978).
Potential as Serotonin Receptor Ligands
- Research by Zagórska et al. (2016) on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which share structural similarities with the compound of interest, revealed potential as serotonin (5-HT1A/5-HT7) receptor ligands and phosphodiesterase inhibitors, indicating possible applications in neuropsychiatric disorder treatments (Zagórska et al., 2016).
Applications in Medicinal Chemistry
- Lim and Dolzhenko (2014) discussed the application of 1,3,5-triazine-based analogues of purine in medicinal chemistry. Such compounds, including the compound , have been used in the development of various therapeutic agents, showcasing their versatility in drug discovery (Lim & Dolzhenko, 2014).
properties
IUPAC Name |
3,4,9-trimethyl-1,7-bis(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O2/c1-12(2)8-10-24-18(27)16-17(23(7)20(24)28)21-19-25(11-9-13(3)4)22-14(5)15(6)26(16)19/h12-13,15H,8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOAGTLGTIKITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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